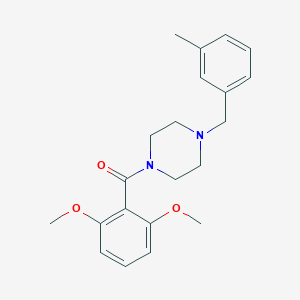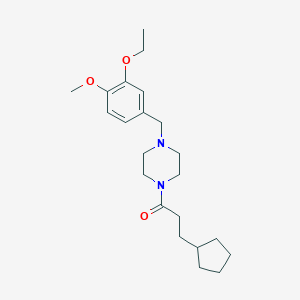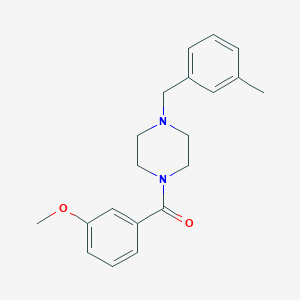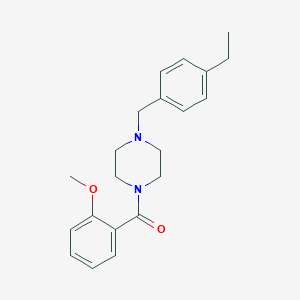![molecular formula C25H25N3O2 B247535 1-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]-2-(2-naphthalenyloxy)ethanone](/img/structure/B247535.png)
1-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]-2-(2-naphthalenyloxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]-2-(2-naphthalenyloxy)ethanone, also known as WAY-100635, is a selective antagonist of the serotonin 5-HT1A receptor. This compound has been widely used in scientific research to investigate the role of the 5-HT1A receptor in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Wastewater Analysis for New Psychoactive Substances
1-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]-2-(2-naphthalenyloxy)ethanone, as part of a broader group of compounds, has been studied for its presence in wastewater. This analysis is vital for tracking the use of new psychoactive substances (NPSs) in communities and assessing their environmental impact. The methodology involved solid phase extraction and liquid chromatography-tandem mass spectrometry, providing insights into the ubiquity and abundance of such substances in wastewater systems (Borova et al., 2015).
Anticonvulsant Activity Evaluation
Research into the anticonvulsant properties of related naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives, which are structurally related to 1-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]-2-(2-naphthalenyloxy)ethanone, has been conducted. These studies focus on the synthesis of these compounds and their potential as anticonvulsant agents, providing valuable information on their effectiveness and mechanisms of action (Ghareb et al., 2017).
Antimicrobial Properties
A study explored the antimicrobial properties of mononuclear transition metal dithiocarbamate complexes containing 2-chloro-3-amino-1,4-naphthoquinone groups. This research is relevant as it investigates the antimicrobial activity of compounds structurally similar to 1-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]-2-(2-naphthalenyloxy)ethanone, broadening our understanding of their potential medicinal uses (Verma & Singh, 2015).
Synthesis and Characterization in Drug Discovery
The synthesis and characterization of indole derivatives, including compounds similar to 1-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]-2-(2-naphthalenyloxy)ethanone, are crucial in drug discovery. These studies focus on their physical properties, structural elucidation, and potential drug applications, offering valuable insights for pharmaceutical research and development (Nycz et al., 2010).
Electrochemical Synthesis for Drug Development
Electrochemical synthesis methods have been explored for developing new compounds, including those related to 1-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]-2-(2-naphthalenyloxy)ethanone. This research provides a foundation for understanding the electrochemical behavior of these compounds, which is essential for their potential application in drug development (Nematollahi et al., 2014).
Propiedades
Nombre del producto |
1-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]-2-(2-naphthalenyloxy)ethanone |
|---|---|
Fórmula molecular |
C25H25N3O2 |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C25H25N3O2/c29-25(18-30-22-10-9-19-5-1-2-6-20(19)15-22)28-13-11-27(12-14-28)17-21-16-26-24-8-4-3-7-23(21)24/h1-10,15-16,26H,11-14,17-18H2 |
Clave InChI |
KDZXBGISISNCTN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)COC4=CC5=CC=CC=C5C=C4 |
SMILES canónico |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)COC4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247452.png)
![1-Methyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247453.png)
![1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B247455.png)
![1'-(Bicyclo[2.2.1]hept-2-yl)-4-methyl-1,4'-bipiperidine](/img/structure/B247456.png)





![3-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247468.png)



